



Application Note & Protocols: CRISPR-Cas9 Knockout of SLC13A5 for Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Slc13A5-IN-1	
Cat. No.:	B15144512	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT), is a plasma membrane protein responsible for transporting citrate from the extracellular environment into cells. This process is a critical node in cellular metabolism, linking the tricarboxylic acid (TCA) cycle with fatty acid synthesis and energy homeostasis.[1] SLC13A5 is highly expressed in the liver and brain.[1][2]

Pathogenic loss-of-function mutations in the SLC13A5 gene lead to a rare and severe neonatal epileptic encephalopathy, highlighting its crucial role in neuronal function.[2] Conversely, the inhibition of SLC13A5 has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Genetic silencing or pharmacological inhibition of SLC13A5 can reduce hepatic lipid accumulation and improve insulin sensitivity.

Developing potent and selective SLC13A5 inhibitors requires robust and reliable assay systems. A powerful approach is the use of a CRISPR-Cas9 generated SLC13A5 knockout (KO) cell line. This model provides an ideal negative control to confirm on-target inhibitor activity and to dissect the downstream cellular consequences of SLC13A5 inhibition. This document provides detailed protocols for generating and validating an SLC13A5 KO cell line and for using this model to characterize novel inhibitors.

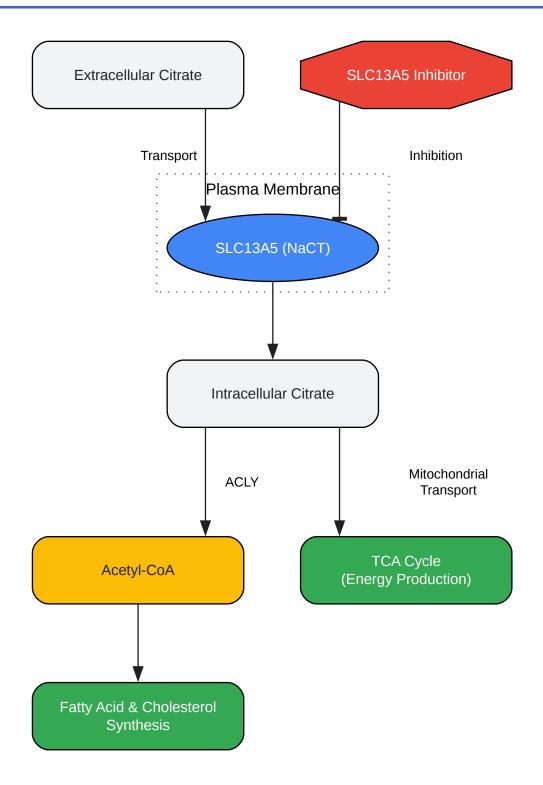




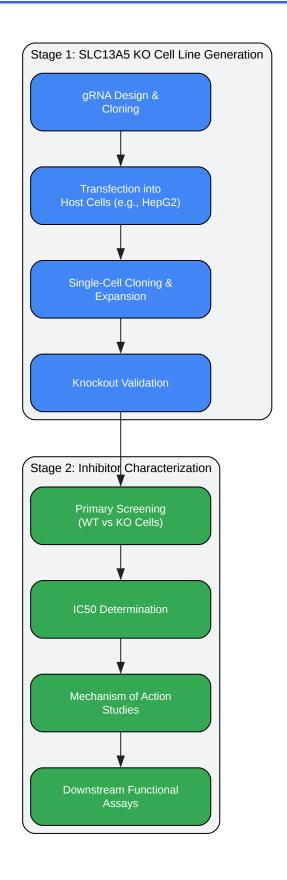
SLC13A5 Signaling and Metabolic Pathway

SLC13A5 transports extracellular citrate into the cytosol. Once inside the cell, citrate serves as a key metabolic substrate. It can be converted by ATP-citrate lyase (ACLY) into acetyl-CoA, which is a primary building block for the synthesis of fatty acids and cholesterol. Alternatively, citrate can be transported into the mitochondria to enter the TCA cycle for energy production.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Molecular Mechanisms of the SLC13A5 Gene Transcription PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLC13A5 Deficiency Disorder: From Genetics to Gene Therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note & Protocols: CRISPR-Cas9 Knockout of SLC13A5 for Inhibitor Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144512#crispr-cas9-knockout-of-slc13a5-for-inhibitor-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







Check Availability & Pricing